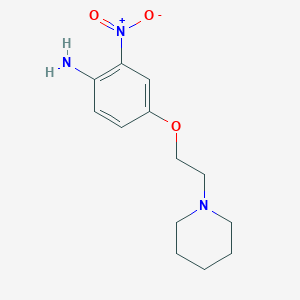
2-Nitro-4-(2-piperidin-1-ylethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-4-(2-piperidin-1-ylethoxy)aniline is an organic compound that features a nitro group, an aniline moiety, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(2-piperidin-1-ylethoxy)aniline typically involves the nitration of 4-(2-piperidin-1-ylethoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help in managing the exothermic nature of the reaction and ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-4-(2-piperidin-1-ylethoxy)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-Amino-4-(2-piperidin-1-ylethoxy)aniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Oxidation: N-oxide derivatives of the piperidine ring.
Aplicaciones Científicas De Investigación
2-Nitro-4-(2-piperidin-1-ylethoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mecanismo De Acción
The mechanism of action of 2-Nitro-4-(2-piperidin-1-ylethoxy)aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the piperidine ring can enhance binding affinity to certain receptors .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-piperidin-1-ylethoxy)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Amino-4-(2-piperidin-1-ylethoxy)aniline: The reduced form of the compound, which may have different biological activities.
2-Methoxy-4-nitroaniline: Similar in structure but with a methoxy group instead of the piperidine ring, leading to different chemical and biological properties.
Uniqueness
2-Nitro-4-(2-piperidin-1-ylethoxy)aniline is unique due to the combination of the nitro group, aniline moiety, and piperidine ring
Propiedades
Fórmula molecular |
C13H19N3O3 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
2-nitro-4-(2-piperidin-1-ylethoxy)aniline |
InChI |
InChI=1S/C13H19N3O3/c14-12-5-4-11(10-13(12)16(17)18)19-9-8-15-6-2-1-3-7-15/h4-5,10H,1-3,6-9,14H2 |
Clave InChI |
WPUYJKSUUGTIAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCOC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


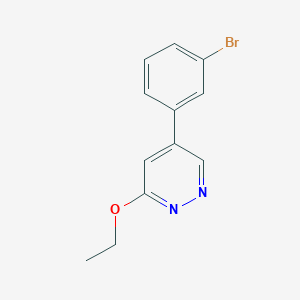
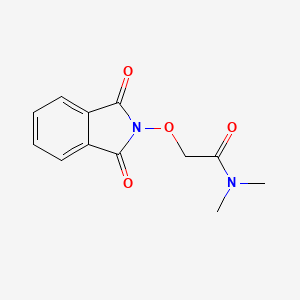
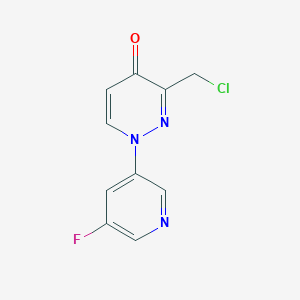
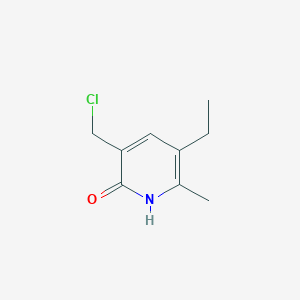
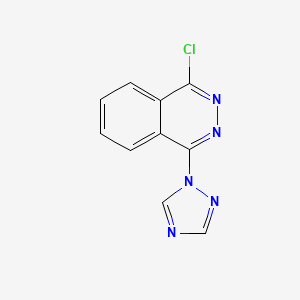
![Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate](/img/structure/B13877493.png)
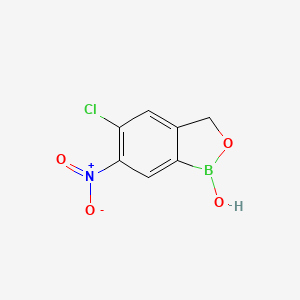
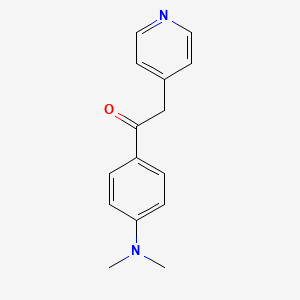
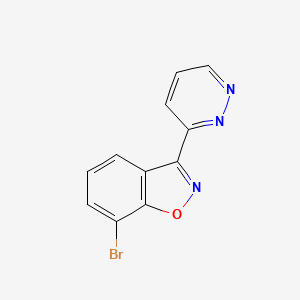
![3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13877528.png)
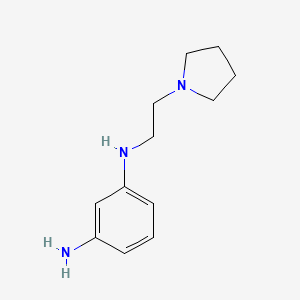


![3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole](/img/structure/B13877553.png)
